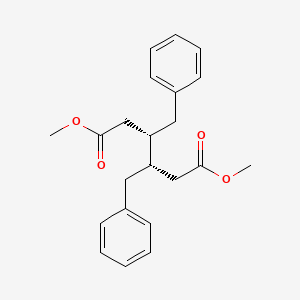
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic organic compound with a seven-membered ring containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a linear precursor containing an amine and a carbonyl group, cyclization can be induced by heating with an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes intramolecular nucleophilic attack to form the azepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepinones.
科学研究应用
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with receptor-ligand interactions.
相似化合物的比较
Similar Compounds
- (7R)-7-Methyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Ethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- (7R)-7-Butyl-1,5,6,7-tetrahydro-2H-azepin-2-one
Uniqueness
(7R)-7-Propyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
属性
CAS 编号 |
920749-99-1 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
(2R)-2-propyl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h4,7-8H,2-3,5-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI 键 |
GVMZKXQESLKQFB-MRVPVSSYSA-N |
手性 SMILES |
CCC[C@@H]1CCC=CC(=O)N1 |
规范 SMILES |
CCCC1CCC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
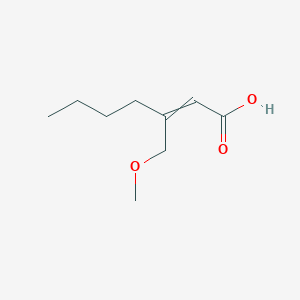


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
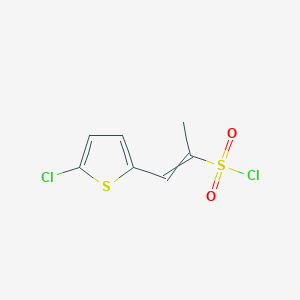
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
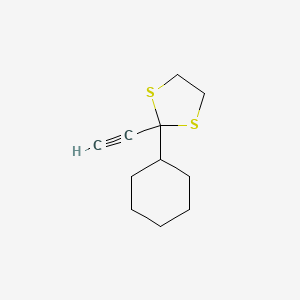
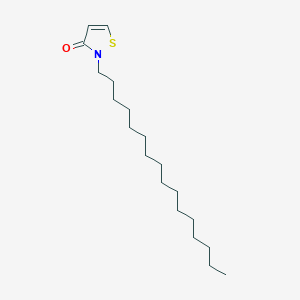
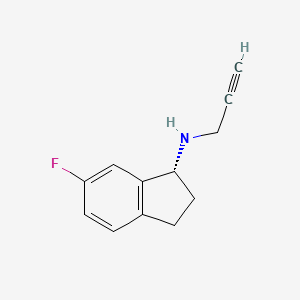


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
